Lacto-N-neofucopentaose
Description
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Structural Characterization and Isomeric Differentiation of Lacto N Neofucopentaose
Methodologies for Structural Determination
The determination of the intricate structure of Lacto-N-neofucopentaose and its isomers necessitates the application of sophisticated analytical techniques. These methods provide detailed information on monosaccharide composition, sequence, linkage positions, and anomeric configurations.
Spectroscopic methods are powerful tools for the detailed structural analysis of complex carbohydrates like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insights into the primary structure of oligosaccharides. acs.org One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are utilized to determine the monosaccharide composition, anomeric configurations (α or β), and the linkages between the sugar units. For instance, ¹H-¹⁵N HSQC and ¹H-¹⁵N HSQC-TOCSY NMR spectra have been optimized to investigate the N-acetyl group-containing building blocks, providing unique structural information for major HMOs, including isomers of Lacto-N-fucopentaose. acs.orgpacific.edu The chemical shifts of specific protons and carbons are highly sensitive to their chemical environment, allowing for the differentiation of isomers with subtle structural differences. acs.org Quantitative NMR (qNMR) is also employed to determine the purity and concentration of this compound analytical standards. researchgate.net
Mass Spectrometry (MS) is a cornerstone technique for oligosaccharide analysis due to its high sensitivity and ability to provide molecular weight and fragmentation data. glyxera.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used. Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), generates fragment ions that reveal the sequence of monosaccharides. glyxera.com While single-stage MS cannot distinguish between isomers, tandem MS can often differentiate them based on their unique fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the confirmation of elemental composition.
| Technique | Information Obtained | Key Advantages |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) | Monosaccharide composition, anomeric configuration, glycosidic linkage positions, sequence. | Provides detailed and unambiguous structural information. |
| Mass Spectrometry (ESI, MALDI, MS/MS) | Molecular weight, monosaccharide sequence, branching patterns. | High sensitivity, suitable for complex mixtures. |
Given the presence of multiple isomers, separation is a critical step in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of HMO isomers. mdpi.com Different stationary phases are employed to achieve separation based on various physicochemical properties.
Porous Graphitic Carbon (PGC) HPLC: This method is particularly effective for separating structurally similar and isomeric oligosaccharides. elicityl-oligotech.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for the separation of polar compounds like oligosaccharides. mdpi.com
Reversed-Phase (RP) HPLC: While less common for native oligosaccharides due to their high polarity, RP-HPLC can be very effective for separating derivatized oligosaccharides. nih.gov
Capillary Electrophoresis (CE) offers high-resolution separation of charged or derivatized oligosaccharides. glyxera.com Its high efficiency and low sample consumption make it a valuable tool for HMO analysis. Techniques such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) are employed. For enhanced detection, CE is often coupled with laser-induced fluorescence (LIF) detection, which requires derivatization of the oligosaccharide with a fluorescent tag. glyxera.com
High-Resolution Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions. nih.gov This technique has shown great promise in resolving subtly different glycan isomers that may not be separable by chromatography or MS alone. nih.gov
| Technique | Principle of Separation | Typical Application |
|---|---|---|
| PGC-HPLC | Adsorption and planar interactions. | Separation of closely related isomers. elicityl-oligotech.com |
| HILIC | Partitioning between a hydrophilic stationary phase and a more hydrophobic mobile phase. | Analysis of polar oligosaccharides. mdpi.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field. | High-resolution separation of derivatized oligosaccharides. glyxera.com |
| Ion Mobility Spectrometry (IMS) | Separation based on ion size, shape, and charge in a carrier gas. | Separation of isomers prior to mass analysis. nih.gov |
Characterization of Specific this compound Isomers and Derivatives
Several isomers of this compound have been identified and characterized, differing in the linkage of the fucose residue or the core chain structure. nih.gov These include:
Lacto-N-fucopentaose I (LNFP I): Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc. This isomer contains a type 1 chain (Galβ1-3GlcNAc).
Lacto-N-fucopentaose II (LNFP II): Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc. Here, the fucose is linked to the GlcNAc residue.
Lacto-N-fucopentaose III (LNFP III): Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc. This isomer features a fucose linked to the GlcNAc of a type 2 chain precursor.
This compound V (LNnFP V): Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. nih.gov
Lacto-N-fucopentaose VI (LNFP VI): Gal-(b1-4)-GlcNAc-(b1-3)-Gal-(b1-4)-[Fuc(a1-3)]-Glc. researchgate.net
The fucosylated derivatives of Lacto-N-tetraose and Lacto-N-neotetraose are of significant interest. nih.gov These complex structures are formed by the addition of one or two fucose units through α1,2, α1,3, or α1,4 glycosidic bonds to the core tetrasaccharide. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Native oligosaccharides often lack a chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors challenging. pacific.edu Chemical derivatization at the reducing end of the oligosaccharide is a common strategy to enhance detection sensitivity and improve chromatographic separation. pacific.edu
Fluorescent Labeling: This is a widely used derivatization approach. A fluorescent tag is covalently attached to the oligosaccharide, allowing for highly sensitive detection by fluorescence detectors in HPLC or by LIF in CE. glyxera.commdpi.com Common fluorescent labels include:
Pyridylamine (PA): Reductive amination with 2-aminopyridine (B139424) is a classic method for fluorescently labeling oligosaccharides. nih.gov
2-Aminobenzamide (2-AB): This is another popular reagent for reductive amination, providing good fluorescence quantum yield and stability.
Fluorescein: This tag offers strong fluorescence, and derivatives like fluorescein-linked Lacto-N-fucopentaose V are available. elicityl-oligotech.com
The derivatization process not only enhances detectability but can also influence the fragmentation patterns in mass spectrometry, sometimes simplifying spectral interpretation by reducing internal cleavages. researchgate.net For instance, pyridylamino (PA) derivatives of fucose-containing oligosaccharides have been extensively analyzed by HPLC and MALDI-TOF MS, with detection limits in the femtomole range for HPLC and MALDI-TOF MS, and in the low picomole range for post-source decay (PSD) MALDI-TOF MS. nih.gov
Biosynthesis and Enzymology of Lacto N Neofucopentaose
Enzymatic Pathways and Glycosyltransferases Involved
The synthesis of Lacto-N-neofucopentaose is a prime example of the modular nature of human milk oligosaccharide (HMO) biosynthesis. The process begins with a core lactose (B1674315) molecule and is elongated and modified by a series of glycosyltransferases. nih.govresearchgate.net These enzymes, including fucosyltransferases, galactosyltransferases, and N-acetylglucosaminyltransferases, work in a coordinated fashion to construct the complex architecture of this molecule. nih.gov
Fucosyltransferases (e.g., α1,3-Fucosyltransferases, α1,2-Fucosyltransferases)
Fucosyltransferases are critical for the final step in the biosynthesis of many fucosylated HMOs, including this compound. acs.org They catalyze the transfer of a fucose residue from a donor substrate to an acceptor oligosaccharide. acs.org
α1,3-Fucosyltransferases: These enzymes are responsible for attaching fucose in an α1,3 linkage to an N-acetylglucosamine (GlcNAc) residue. researchgate.net In the specific case of this compound V, an α1,3-fucosyltransferase acts on the precursor, Lacto-N-neotetraose, to create the final pentasaccharide. researchgate.net
α1,2-Fucosyltransferases: While not directly involved in the final step of this compound V synthesis, α1,2-fucosyltransferases are key enzymes in the biosynthesis of other fucosylated HMOs, such as Lacto-N-fucopentaose I. nih.gov These enzymes add fucose in an α1,2 linkage to a terminal galactose residue. researchgate.net The substrate specificity of these enzymes is crucial; for instance, some α1,2-fucosyltransferases can competitively transfer fucose to lactose, leading to the formation of 2'-fucosyllactose (B36931) as a byproduct. nih.gov
The precise action and regioselectivity of these fucosyltransferases are determined by their protein structure and the acceptor substrate they encounter. pnas.org
Galactosyltransferases (e.g., β1,4-Galactosyltransferases, β1,3-Galactosyltransferases)
Galactosyltransferases are responsible for elongating the core lactose structure, which is a necessary step before fucosylation can occur. acs.org
β1,4-Galactosyltransferases: These enzymes play a fundamental role in forming the Type 2 (Galβ1,4GlcNAc) lactosamine chains. researchgate.netpnas.org The synthesis of Lacto-N-neotetraose, the precursor to this compound, involves the action of a β1,4-galactosyltransferase to add a galactose residue to a GlcNAc unit. researchgate.net
β1,3-Galactosyltransferases: In contrast, β1,3-galactosyltransferases are involved in the synthesis of Type 1 (Galβ1,3GlcNAc) chains, leading to precursors for other HMOs like Lacto-N-tetraose. researchgate.netresearchgate.net
The interplay between these different galactosyltransferases contributes to the diversity of core HMO structures available for further modification. acs.org
N-Acetylglucosaminyltransferases (e.g., β-N-Acetylglucosaminyltransferases)
N-Acetylglucosaminyltransferases initiate the elongation of the lactose core by adding an N-acetylglucosamine (GlcNAc) residue. nih.govacs.org Specifically, a β1,3-N-acetylglucosaminyltransferase adds a GlcNAc to the galactose moiety of lactose, forming Lacto-N-triose II. researchgate.net This trisaccharide is a key intermediate that can then be acted upon by galactosyltransferases to form the tetrasaccharide precursors of various fucosylated HMOs. researchgate.net
Sialyltransferases (for related sialylated structures and precursors)
Sialyltransferases are enzymes that add sialic acid residues to the terminal positions of oligosaccharide chains. researchgate.net While this compound itself is not sialylated, sialyltransferases compete with fucosyltransferases for the same precursor oligosaccharides. researchgate.netresearchgate.net The addition of a sialic acid residue can block the subsequent action of a fucosyltransferase, and vice versa. nih.gov This enzymatic competition is a key factor in determining the final profile of HMOs synthesized, leading to a diverse array of both sialylated and fucosylated structures. researchgate.net
Nucleotide Sugar Donor and Acceptor Substrate Utilization
The enzymatic synthesis of this compound is dependent on the availability of activated sugar donors, known as nucleotide sugars. rsc.org Each glycosyltransferase recognizes a specific nucleotide sugar and transfers the sugar moiety to a specific acceptor substrate. researchgate.net
The primary nucleotide sugar donors involved in this pathway are:
Guanosine (B1672433) diphosphate-fucose (GDP-Fucose): This is the donor substrate for fucosyltransferases, providing the fucose residue for the final fucosylation step. acs.orgrsc.org
Uridine diphosphate-galactose (UDP-Galactose): This is utilized by galactosyltransferases to add galactose units during the elongation of the oligosaccharide chain. acs.orgrsc.org
Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc): This is the donor for N-acetylglucosaminyltransferases, which add the initial GlcNAc residue to the lactose core. researchgate.netrsc.org
The acceptor substrates are the growing oligosaccharide chains. The synthesis starts with lactose as the initial acceptor. Each subsequent enzymatic step creates a new, larger acceptor for the next enzyme in the pathway, as detailed in the table below.
| Enzyme | Nucleotide Sugar Donor | Acceptor Substrate | Product |
| β1,3-N-Acetylglucosaminyltransferase | UDP-GlcNAc | Lactose | Lacto-N-triose II |
| β1,4-Galactosyltransferase | UDP-Galactose | Lacto-N-triose II | Lacto-N-neotetraose |
| α1,3-Fucosyltransferase | GDP-Fucose | Lacto-N-neotetraose | This compound V |
Metabolic Precursor Utilization and Conversion
The biosynthesis of this compound begins with fundamental metabolic precursors that are converted into the necessary building blocks and intermediates. The entire process is a cascade of enzymatic reactions, starting from simple sugars. nih.gov
The foundational precursor is lactose , which is synthesized in the Golgi apparatus from UDP-galactose and glucose. researchgate.net Lactose then serves as the initial substrate for the elongation and fucosylation process. nih.govresearchgate.net
The monosaccharides that constitute the final structure—glucose, galactose, N-acetylglucosamine, and fucose—are derived from cellular metabolic pathways. nih.gov These monosaccharides are then activated into their respective nucleotide sugar forms (UDP-Glc, UDP-Gal, UDP-GlcNAc, and GDP-Fuc) to be utilized by the glycosyltransferases. rsc.orgresearchgate.net
The conversion pathway can be summarized as follows:
Lactose is elongated by the addition of an N-acetylglucosamine residue from UDP-GlcNAc to form Lacto-N-triose II . researchgate.net
Lacto-N-triose II is then further elongated by the addition of a galactose residue from UDP-Galactose , yielding Lacto-N-neotetraose . researchgate.net
Finally, the precursor Lacto-N-neotetraose is fucosylated using GDP-Fucose as the donor, resulting in the final product, This compound V . researchgate.net
This sequential utilization and conversion of metabolic precursors ensures the precise assembly of this complex and biologically important human milk oligosaccharide. researchgate.net
Regulation of Biosynthetic Enzyme Expression and Activity
The biosynthesis of this compound (LNnFP) is a metabolically controlled process governed by the precise regulation of the enzymes involved, particularly the fucosyltransferases that catalyze the final step. This regulation occurs at multiple levels, including the transcriptional control of enzyme expression and the post-translational and allosteric control of enzyme activity. These mechanisms ensure that the synthesis of LNnFP and its precursors is efficiently managed in response to cellular needs and developmental stages.
The primary enzymes responsible for the synthesis of the Lacto-N-tetraose (LNT) backbone and the subsequent fucosylation are subject to intricate control. The final and defining step in LNnFP synthesis is the transfer of a fucose residue from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to the terminal galactose of LNT, a reaction catalyzed by an α1,2-fucosyltransferase. In humans, this activity is primarily carried out by enzymes encoded by the FUT1 (H enzyme) and FUT2 (Se enzyme) genes. nih.govfrontiersin.orgresearchgate.net
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Gene (Human) | Function |
|---|---|---|
| β1,3-N-acetylglucosaminyltransferase | - | Elongates Lacto-N-triose II to form Lacto-N-tetraose |
| β1,3-Galactosyltransferase | - | Synthesizes the Lacto-N-triose II precursor |
| α1,2-Fucosyltransferase | FUT1, FUT2 | Transfers L-fucose to the terminal galactose of Lacto-N-tetraose to form LNnFP |
Transcriptional Regulation
The expression of fucosyltransferase genes is highly controlled, exhibiting tissue-specific and developmental stage-specific patterns. nih.govoup.com This ensures that fucosylated glycans are synthesized in the correct cells at the appropriate times.
Promoter and Enhancer Elements: The transcription of fucosyltransferase genes like FUT1 and FUT2 is initiated and controlled by specific DNA sequences in their promoter regions. nih.govgenecards.org Analysis of the FUT1 gene has revealed multiple transcriptional start sites and the use of alternative promoters, which contributes to its tissue-specific expression patterns. nih.gov The promoter region of the FUT2 gene contains consensus binding sites for a variety of transcription factors, indicating a complex regulatory network. genecards.org
Transcription Factors: Several transcription factors have been identified that modulate the expression of fucosyltransferase genes. In colon cancer cell lines, the transcription factor Elk-1, a member of the Ets family, has been shown to upregulate the expression of the FUT1 gene. nih.gov The promoter for the FUT2 gene contains binding motifs for transcription factors such as AhR, ATF6, p53, and SRY, suggesting they play a role in its regulation. genecards.org
In the context of biotechnological production, the native transcriptional regulation is often bypassed. In engineered microorganisms like Escherichia coli, the genes encoding the necessary fucosyltransferases are placed under the control of strong, inducible promoters, such as those from the lac operon. nih.govnih.gov This allows for high-level expression of the enzyme to be triggered at a specific time by adding an inducer molecule, thereby controlling the metabolic flux towards the synthesis of the desired human milk oligosaccharide (HMO). nih.gov
Post-Translational and Allosteric Regulation of Enzyme Activity
Beyond controlling the amount of enzyme produced, cells also regulate the activity of the enzymes directly. This is achieved through mechanisms such as feedback inhibition, post-translational modifications, and substrate competition.
Feedback Inhibition: A critical point of regulation occurs in the synthesis pathway of the sugar donor, GDP-fucose. nih.gov The de novo synthesis of GDP-fucose from GDP-mannose is subject to feedback inhibition, a process where the final product of a pathway inhibits an enzyme earlier in the same pathway. britannica.compressbooks.pub GDP-fucose acts as a potent competitive inhibitor of GDP-mannose-4,6-dehydratase (GMDS), an enzyme that catalyzes a key step in its own synthesis. nih.gov This mechanism allows the cell to finely tune the intracellular pool of GDP-fucose, preventing wasteful overproduction while ensuring an adequate supply for fucosylation reactions. nih.govstudy.com
Post-Translational Modifications: The function and stability of fucosyltransferase enzymes can be influenced by post-translational modifications (PTMs), which are chemical alterations made to a protein after its synthesis. wikipedia.org A common and significant PTM for these enzymes is N-linked glycosylation. oup.com Human fucosyltransferases possess multiple potential sites for the attachment of N-glycans, and evidence suggests that these sites are utilized. This glycosylation is considered important for proper enzyme folding, stability, and catalytic activity. oup.com
Substrate Competition: The activity of α1,2-fucosyltransferases can be indirectly regulated by the presence of other glycosyltransferases that compete for the same acceptor substrate. For instance, α2,3-sialyltransferases can utilize the same lactosamine precursor as α1,2-fucosyltransferases. nih.gov A decrease in the expression or activity of α1,2-fucosyltransferase can therefore favor the activity of sialyltransferases, leading to an increase in the production of sialylated structures at the expense of fucosylated ones like LNnFP. nih.gov This competition for common substrates is a key factor in determining the final profile of glycans synthesized by a cell.
Table 2: Mechanisms of Regulation for LNnFP Biosynthetic Enzymes
| Regulatory Mechanism | Target Enzyme/Pathway | Effector Molecule(s) | Effect |
|---|---|---|---|
| Transcriptional Control | α1,2-Fucosyltransferase (FUT1) | Elk-1 Transcription Factor | Upregulation of gene expression nih.gov |
| Transcriptional Control | α1,2-Fucosyltransferase (FUT2) | AhR, ATF6, p53, SRY (putative) | Modulation of gene expression genecards.org |
| Feedback Inhibition | GDP-fucose Synthesis (GMDS enzyme) | GDP-fucose | Inhibition of enzyme activity, reducing donor substrate production nih.gov |
| Post-Translational Modification | α-Fucosyltransferases | N-linked Glycans | Important for proper enzyme folding and function oup.com |
| Substrate Competition | α1,2-Fucosyltransferase | α2,3-Sialyltransferases | Competition for Lacto-N-tetraose precursor, altering product profile nih.gov |
Synthetic Strategies for Research Scale Production of Lacto N Neofucopentaose
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes for specific glycosidic bond formations, combined with the versatility of chemical synthesis for creating precursor molecules. This hybrid approach circumvents the need for extensive protecting group manipulations often required in purely chemical synthesis.
One-Pot Multienzyme (OPME) Glycosylation Approaches
One-Pot Multienzyme (OPME) systems represent a highly efficient strategy for oligosaccharide synthesis. nih.gov In this approach, multiple enzymes, including glycosyltransferases and the enzymes required for generating sugar nucleotide donors, are combined in a single reaction vessel. nih.gov This allows for the sequential assembly of the oligosaccharide chain from simple monosaccharides and acceptor substrates in a continuous cascade. nih.gov
For the synthesis of fucosylated derivatives like Lacto-N-neofucopentaose, an OPME system would typically involve the core synthesis of the Lacto-N-neotetraose backbone followed by a fucosylation step. miami.edursc.org The strategy combines bacterial glycosyltransferases with sugar nucleotide generation enzymes, enabling the production of complex oligosaccharides on a preparative scale from readily available substrates. miami.edursc.org This methodology provides an efficient route to biologically significant complex carbohydrates. miami.edursc.org
Table 1: Key Enzymes in a Hypothetical OPME System for this compound Synthesis
| Enzyme Class | Specific Enzyme Example | Role in Synthesis |
|---|---|---|
| β-1,3-N-acetylglucosaminyltransferase | Neisseria meningitidis LgtA | Adds GlcNAc to a lactose (B1674315) acceptor |
| β-1,4-galactosyltransferase | Neisseria meningitidis LgtB | Adds galactose to the growing chain to form Lacto-N-neotetraose |
| Fucosyltransferase | Helicobacter pylori FutC | Transfers fucose to the Lacto-N-neotetraose backbone |
Sequential Glycosylation Reactions
Sequential glycosylation involves the stepwise addition of monosaccharide units to a growing oligosaccharide chain. While this can be part of an OPME system, it can also be performed as a series of separate, controlled enzymatic reactions. This approach allows for the isolation and purification of intermediate products, which can be beneficial for process optimization and characterization.
The synthesis of fucosylated human milk oligosaccharides (HMOs) often employs this sequential method. dtu.dk For instance, a tetrasaccharide backbone can be assembled first, followed by a final, specific fucosylation step to create the pentasaccharide. dtu.dk The synthesis of a related compound, Lacto-N-fucopentaose I, has been achieved using a strategy where the tetrasaccharide core is first assembled and then fucosylated. dtu.dk This highlights the use of sequential enzymatic steps to build complex structures. The development of efficient one-pot strategies often builds upon the knowledge gained from these sequential reactions. dtu.dk
Microbial Fermentation and Metabolic Engineering
Microbial fermentation using metabolically engineered microorganisms, particularly Escherichia coli, has emerged as a highly promising and scalable platform for the production of this compound and other complex HMOs. dntb.gov.uanih.gov This approach involves genetically modifying a host organism to create a cellular factory capable of synthesizing the target oligosaccharide from simple carbon sources like glucose or lactose. nih.govresearchgate.net
Development of Engineered Microbial Strains (e.g., Escherichia coli)
Escherichia coli is the most commonly used host for HMO production due to its rapid growth, well-understood genetics, and established fermentation processes. nih.govnih.gov The construction of a production strain begins with a basic chassis, often a laboratory strain like E. coli BL21(DE3) or K-12. researchgate.netresearchgate.net Key to this process is the introduction of heterologous genes encoding the necessary glycosyltransferases to build the oligosaccharide. researchgate.net
For this compound, this involves expressing genes for a β-1,3-N-acetylglucosaminyltransferase, a β-1,4-galactosyltransferase to form the Lacto-N-neotetraose precursor, and a specific fucosyltransferase to add the final fucose residue. researchgate.net Researchers have successfully constructed strains of E. coli capable of producing various fucosylated HMOs, demonstrating the feasibility of this approach for large-scale, cost-effective production. nih.govnih.gov A significant challenge often encountered is the promiscuous activity of fucosyltransferases, which can lead to the production of undesired byproducts like 2'-fucosyllactose (B36931) (2'-FL). nih.govnih.gov
Optimization of Intracellular Precursor Supply Pathways
A critical aspect of metabolic engineering is ensuring a sufficient and balanced supply of the necessary building blocks, which are activated sugar donors called sugar nucleotides. For this compound synthesis, the key precursors are UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-galactose (UDP-Gal), and GDP-L-fucose.
Significant research has focused on optimizing the de novo and salvage pathways for GDP-L-fucose in E. coli. nih.gov This often involves the overexpression of pathway enzymes such as ManB (phosphomannomutase) and ManC (mannose-1-phosphate guanylyltransferase), and the enzymes of the fucose salvage pathway, FukA (L-fuculokinase) and Fkp (L-fuculose-1-phosphate aldolase). nih.gov Furthermore, balancing the expression of genes involved in the synthesis of UDP-GlcNAc and UDP-Gal is crucial for high-yield production of the core tetrasaccharide backbone. nih.gov Modular pathway engineering, where different metabolic modules are individually optimized, has proven effective in balancing precursor supply for enhanced production of the related compound Lacto-N-neotetraose. nih.govnih.gov
Table 2: Research Findings on Precursor Pathway Optimization in E. coli
| Strategy | Target Genes/Pathways | Observed Outcome | Reference |
|---|---|---|---|
| Enhance GDP-L-fucose supply | Overexpression of manB, manC, gmd, wcaG | Increased availability of fucose donor for fucosylation | nih.gov |
| Balance UDP-Galactose supply | Genomic integration of galE (UDP-glucose 4-epimerase) | Improved synthesis of the core oligosaccharide structure | nih.gov |
| Block competing pathways | Deletion of genes consuming UDP-GlcNAc and UDP-Gal | Increased flux towards the desired HMO product | nih.gov |
Glycosyltransferase Gene Screening and Expression Enhancement
The choice and expression level of the glycosyltransferases are paramount for efficient and specific synthesis. The final step in this compound production is catalyzed by a fucosyltransferase. However, many fucosyltransferases exhibit broad acceptor specificity, leading to the fucosylation of lactose and the formation of 2'-FL as a major byproduct. nih.govnih.gov
To address this, researchers screen libraries of fucosyltransferases from various organisms to identify enzymes with high specificity for the Lacto-N-neotetraose acceptor. nih.gov For example, an α1,2-fucosyltransferase from Thermoanaerobacterium sp. was identified as a highly productive candidate for Lacto-N-fucopentaose I synthesis. nih.gov In another study, protein engineering was used to modify the substrate-binding region of an α1,2-fucosyltransferase from Francisella sp. nih.gov This rational design approach successfully created enzyme variants that dramatically reduced 2'-FL formation while maintaining high production of the desired pentasaccharide, achieving a titer of 19.6 g/L of Lacto-N-fucopentaose I with negligible byproduct. nih.gov Systematic optimization, including balancing the copy number of different transferase genes and engineering promoters and ribosome binding sites (RBS), has also been shown to significantly improve final product titers. nih.gov
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Lacto-N-fucopentaose I | LNFP I |
| Lacto-N-neotetraose | LNnT |
| 2'-fucosyllactose | 2'-FL |
| Uridine diphosphate (B83284) N-acetylglucosamine | UDP-GlcNAc |
| Uridine diphosphate galactose | UDP-Gal |
| Guanosine (B1672433) diphosphate L-fucose | GDP-L-fucose |
| Lactose | - |
| N-acetylglucosamine | GlcNAc |
| Galactose | Gal |
| Fucose | Fuc |
| Mannose-1-phosphate | - |
| L-fuculokinase | FukA |
| L-fuculose-1-phosphate aldolase | Fkp |
| Phosphomannomutase | ManB |
Production and Formulation of Research Standards and Probes
The investigation into the biological functions of specific human milk oligosaccharides (HMOs), such as this compound isomers, is critically dependent on the availability of high-purity analytical standards and functionalized molecular probes. Research standards are essential for the accurate identification and quantification of these compounds in complex biological samples, while probes—oligosaccharides labeled with reporter molecules or functionalized for conjugation—are indispensable tools for studying their molecular interactions. This section details the synthetic strategies tailored for producing research-scale quantities of Lacto-N-neofucopentaoses and their formulation into certified standards and versatile probes. The term "this compound" refers to fucosylated pentasaccharides built on the Lacto-N-neotetraose (LNnT) core, with primary examples being Lacto-N-fucopentaose III (LNFP III) and Lacto-N-fucopentaose V (LNFP V).
Production of High-Purity Research Standards
The generation of research standards demands methodologies that yield compounds of exceptionally high purity and structural integrity, allowing for unambiguous characterization. Both microbial fermentation and chemoenzymatic synthesis are employed to meet these stringent requirements.
Microbial Fermentation: The use of engineered microbial cell factories, particularly Escherichia coli, has emerged as a powerful method for producing specific HMO isomers in significant quantities. nih.govnih.gov For instance, a highly efficient in vivo production of Lacto-N-fucopentaose V (LNFP V) was achieved in an engineered E. coli strain. nih.gov The strategy involved introducing the LNFP V biosynthetic pathway, which required the selection of a highly regio-specific glycosyltransferase. An α1,3/4-fucosyltransferase from Bacteroides fragilis was identified as the optimal enzyme for minimizing the accumulation of by-products. nih.gov Further enhancement through computer-assisted site-directed mutagenesis yielded a final strain capable of producing substantial titers, which after purification, can serve as a source for analytical standards. nih.gov
Table 1: Research-Scale Production of Lacto-N-fucopentaose V via Microbial Fermentation
| Parameter | Value | Source |
|---|---|---|
| Production Strain | Engineered Escherichia coli EW10 | nih.gov |
| Key Enzyme | α1,3/4-fucosyltransferase (Bacteroides fragilis) | nih.gov |
| Final Titer | 25.68 g/L | nih.gov |
Purification and Characterization: Regardless of the production method, the final product must undergo rigorous purification, often using techniques like activated carbon column chromatography. nih.gov Following purification, the compound's identity and purity are confirmed through a suite of analytical methods. This characterization is essential for its qualification as a research standard. elicityl-oligotech.com
Table 2: Analytical Methods for the Certification of HMO Research Standards
| Analytical Technique | Purpose | Source |
|---|---|---|
| Quantitative 1H-NMR | Confirms structural identity and determines concentration using an internal standard. | elicityl-oligotech.com |
| Mass Spectrometry (e.g., MALDI-TOF) | Verifies molecular mass and confirms the primary structure. | elicityl-oligotech.com |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity by separating the target compound from any residual impurities or isomers. | elicityl-oligotech.com |
Formulation of Research Probes
To elucidate the biological roles of Lacto-N-neofucopentaoses, researchers utilize probes where the oligosaccharide is covalently linked to a reporter molecule (e.g., a fluorophore or biotin) or a linker for immobilization. These probes are used to study interactions with proteins, cells, and pathogens. elicityl-oligotech.comglyxera.com
Labeled Probes: this compound V (LNFP V) and other isomers can be chemically modified to incorporate various labels. elicityl-oligotech.com
Fluorescent Probes: Attaching a fluorescent dye, such as fluorescein, allows for the detection and quantification of the oligosaccharide in analytical techniques like capillary electrophoresis and liquid chromatography. glyxera.comresearchgate.net These probes are also used in cell imaging to visualize glycan binding and uptake. elicityl-oligotech.com
Biotinylated Probes: Biotin is a common label due to its extremely high affinity for streptavidin. Biotinylated Lacto-N-neofucopentaoses are used in various applications, including enzyme-linked immunosorbent assays (ELISAs), surface plasmon resonance (SPR), and affinity pull-down experiments to isolate and identify binding partners. elicityl-oligotech.com Variations such as cleavable linkers or desthiobiotin allow for the controlled release of the bound molecules after capture. elicityl-oligotech.com
Functionalization for Conjugation: To facilitate attachment to other molecules, surfaces, or nanoparticles, Lacto-N-neofucopentaoses are often synthesized with a terminal chemical linker. This functionalization provides a reactive handle for conjugation without altering the core glycan structure recognized by biological partners. A wide array of such probes based on LNFP V have been developed for research purposes. elicityl-oligotech.com
Table 3: Functionalized Probes of Lacto-N-fucopentaose V (LNFP V) for Research Applications
| Functional Group/Linker | Chemical Handle | Typical Application | Source |
|---|---|---|---|
| Azide | -N₃ | Copper-catalyzed or strain-promoted "click chemistry" for conjugation to alkyne-modified molecules. | elicityl-oligotech.com |
| Alkyne | -C≡CH | "Click chemistry" for conjugation to azide-modified molecules. | elicityl-oligotech.com |
| Amine | -NH₂ | Amide bond formation with activated carboxylic acids (e.g., NHS esters) on proteins or surfaces. | elicityl-oligotech.com |
| Maleimide | Michael addition reaction for selective conjugation to thiol groups (cysteine residues) in proteins. | elicityl-oligotech.com | |
| Thiol | -SH | Conjugation to maleimide-functionalized molecules or surfaces. | elicityl-oligotech.com |
| Biotin | High-affinity binding to streptavidin for detection, immobilization, and purification. | elicityl-oligotech.com | |
| Fluorescein | Fluorescent labeling for detection in chromatography, electrophoresis, and cell imaging. | elicityl-oligotech.com | |
| Solid Support (Gel) | Immobilization for use in affinity chromatography to isolate binding proteins from complex mixtures. | elicityl-oligotech.com |
Biological Interactions and Mechanistic Studies of Lacto N Neofucopentaose Non Clinical Focus
Selective Modulation of Microbial Populations
Lacto-N-neofucopentaose and its isomers play a crucial role in shaping the composition and function of the gut microbiota by serving as a selective substrate for beneficial bacteria.
Certain commensal gut bacteria have demonstrated the ability to utilize fucosylated human milk oligosaccharides like this compound. Notably, Bifidobacterium longum subsp. infantis has been shown to selectively consume Lacto-N-fucopentaose I (LNFP I) researchgate.net. This specificity is attributed to the presence of specialized enzymatic machinery capable of degrading complex HMOs researchgate.net. Similarly, various bifidobacteria species possess the ability to utilize fucosyllactose, a component of more complex fucosylated oligosaccharides nih.gov. Bifidobacterium bifidum produces lacto-N-biosidase, an enzyme critical for the degradation of type 1 HMOs, highlighting the adaptation of these bacteria to utilize such substrates nih.govnih.gov.
Members of the Bacteroides genus, prominent in the human gut, are also involved in the metabolism of these complex sugars. For instance, an α1,3/4-fucosyltransferase from Bacteroides fragilis is utilized in the biosynthesis of Lacto-N-fucopentaose V (LNFP V), indicating an interaction between the bacterium and this oligosaccharide nih.gov. Furthermore, research has identified a specific α1,3-fucosyltransferase from Parabacteroides goldsteinii for the synthesis of Lacto-N-fucopentaose III (LNFP III) nih.gov.
Akkermansia muciniphila, a key mucin-degrading bacterium in the gut, can also utilize fucosylated HMOs mdpi.commcmaster.ca. Its genome contains fucosidases, enzymes that cleave fucose residues from oligosaccharides, allowing it to thrive on these substrates mdpi.com. The utilization of fucose from these molecules can lead to the production of 1,2-propanediol, a metabolite that can be used by other beneficial bacteria in a process known as cross-feeding.
| Commensal Bacterium | LNFP Isomer Interaction | Key Findings |
|---|---|---|
| Bifidobacterium longum subsp. infantis | Lacto-N-fucopentaose I (LNFP I) | Selectively consumes LNFP I as a prebiotic substrate. researchgate.net |
| Bacteroides fragilis | Lacto-N-fucopentaose V (LNFP V) | Produces enzymes involved in the synthesis of LNFP V. nih.gov |
| Akkermansia muciniphila | Fucosylated HMOs | Degrades fucosylated oligosaccharides using fucosidases. mdpi.com |
In vitro fermentation models using human fecal microbiota have demonstrated that fucosylated oligosaccharides can selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium species nih.govnih.govoaepublish.comdwscientific.com. Studies on Lacto-N-fucopentaose I (LNFP I) have shown its ability to modulate the intestinal microbiota by decreasing the abundance of bacteria such as Sphingobacterium, Stenotrophomonas, and Achromobacter, while increasing the populations of others including Micromonospora and Vibrio medchemexpress.com.
Animal models have further substantiated these findings. The administration of specific oligosaccharides can lead to shifts in the gut microbial composition, favoring the growth of beneficial microbes mdpi.comnih.govmdpi.com. While direct studies on this compound are emerging, the known metabolic capabilities of key gut commensals suggest its potential to significantly influence the structure and diversity of the gut ecosystem.
Anti-Adhesive and Anti-Microbial Mechanisms
This compound and its isomers can act as soluble decoy receptors, preventing the attachment of pathogens to host cell surfaces, and in some cases, may exert direct antimicrobial effects.
A primary defense mechanism attributed to fucosylated oligosaccharides is the inhibition of pathogen adhesion. These molecules can mimic the glycan structures on the surface of host epithelial cells that pathogens use for attachment. By binding to pathogen adhesins in the gut lumen, they prevent the initial step of infection.
Lacto-N-fucopentaose I (LNFP I) has demonstrated antiviral activity against Enterovirus 71 and Norovirus by blocking viral adsorption researchgate.netmedchemexpress.comambeed.comnih.gov. This is achieved by reducing the viral capsid protein VP1, which is essential for attachment to host cells medchemexpress.comambeed.com.
Furthermore, Lacto-N-fucopentaose III (LNFP III) has been shown to interfere with the binding of HIV to dendritic cells mdpi.com. Human milk oligosaccharides, in general, are known to act as soluble decoys for a range of pathogens, including viruses, bacteria, and protozoan parasites, thereby preventing their attachment to the mucosal surfaces of the infant gut mdpi.com.
Beyond their anti-adhesive properties, some fucosylated oligosaccharides may have direct antimicrobial effects. Lacto-N-fucopentaose I (LNFP I) has been reported to exhibit antimicrobial activity against Group B Streptococcus, a significant neonatal pathogen nih.gov. Sialylated variants of related human milk oligosaccharides have also been shown to have antimicrobial and antibiofilm activities against this bacterium researchgate.net. While the exact mechanisms are still under investigation, it is suggested that these oligosaccharides may disrupt the bacterial cell membrane or interfere with essential metabolic processes.
Immunomodulatory Roles and Signaling Pathways (in vitro and animal models)
In vitro and animal studies have revealed that this compound isomers can directly interact with host immune cells to modulate inflammatory responses and guide the development of the immune system.
In animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), Lacto-N-fucopentaose III (LNFP III) has been shown to significantly reduce disease severity and central nervous system inflammation. This effect is associated with a shift in the peripheral immune response towards a Th2-dominant profile, characterized by increased production of anti-inflammatory cytokines. Furthermore, LNFP III treatment can induce the expression of immune regulatory enzymes in inflammatory monocytes.
In vitro studies using human peripheral blood mononuclear cells have shown that both Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III) can modulate cytokine production. Specifically, they have been observed to decrease the production of the pro-inflammatory cytokines IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.
The signaling mechanism for LNFP III's immunomodulatory effects on antigen-presenting cells has been shown to involve a receptor-mediated process requiring clathrin-mediated endocytosis. This internalization is a necessary step for the subsequent alternative activation of these immune cells. Additionally, LNFP III, when conjugated to a carrier protein, can function as an adjuvant, promoting a Th2-type immune response to the protein antigen nih.gov. In the context of viral infections, dextran-conjugated LNFP III has been found to inhibit HIV replication in primary human macrophages by augmenting an autophagy-mediated anti-viral mechanism and ameliorating the expression of proinflammatory cytokines nih.gov.
| LNFP Isomer | Model System | Observed Immunomodulatory Effect | Signaling Pathway Insight |
|---|---|---|---|
| Lacto-N-fucopentaose III (LNFP III) | Animal Model (EAE) | Reduced disease severity, skewed immune response to Th2 profile. | Induction of immune regulatory enzymes. |
| Lacto-N-fucopentaose I & III (LNFP I & III) | In vitro (Human Mononuclear Cells) | Decreased IL-12 and IFN-γ production; increased IL-10 production. | - |
| Lacto-N-fucopentaose III (LNFP III) | In vitro (Antigen-Presenting Cells) | Induces alternative activation. | Requires clathrin-mediated endocytosis. |
| Lacto-N-fucopentaose III (LNFP III) | In vitro (HIV-infected Macrophages) | Inhibits HIV replication, reduces pro-inflammatory cytokines. | Augments autophagy-mediated anti-viral mechanisms. nih.gov |
Interaction with Immune Cells
Direct studies detailing the specific interactions between this compound and various immune cells are not extensively documented. However, research on other fucosylated HMOs, such as Lacto-N-fucopentaose III (LNFPIII), has demonstrated immunomodulatory effects. For instance, LNFPIII has been shown to interact with dendritic cells and macrophages nih.gov. It is hypothesized that, like other HMOs, this compound may play a role in modulating the infant's developing immune system, potentially through direct interactions with immune cells in the gut-associated lymphoid tissue. The presence of fucose in its structure is thought to be a key factor in these potential interactions, as fucose-containing glycans are known to be recognized by specific lectin receptors on immune cells semanticscholar.org. Further research is required to elucidate the precise nature and outcomes of this compound's interactions with immune cell populations.
Modulation of Cytokine and Chemokine Expression
Specific data on the modulation of cytokine and chemokine expression directly by this compound is currently scarce. Studies on other HMOs provide a framework for potential mechanisms. For example, infant formula supplemented with 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-neotetraose (LNnT) has been associated with lower levels of inflammatory cytokines in infants semanticscholar.org. Another related compound, Lacto-N-fucopentaose III, has been observed to promote a Th2-dominant immune response, which is characterized by the release of specific cytokines like IL-4 nih.gov. It is plausible that this compound could exert similar effects, contributing to the regulation of immune responses and maintaining immune homeostasis in early life. However, without direct experimental evidence, these remain as areas for future investigation.
Contribution to Host-Microbiome Metabolic Crosstalk (mechanistic focus)
The mechanistic contribution of this compound to the intricate metabolic crosstalk between the host and the gut microbiome is an emerging area of research. It is well-established that HMOs, in general, are not digested by the infant and reach the colon intact, where they serve as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species nih.govresearchgate.netrsc.org.
The fermentation of HMOs by the gut microbiota leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate tandfonline.com. These SCFAs are a prime example of host-microbiome metabolic crosstalk. They serve as an energy source for colonocytes (the cells lining the colon) and have systemic effects on the host, including influencing immune cell function and metabolism nih.govtandfonline.com.
While the specific degradation pathways and metabolic end-products resulting from the fermentation of this compound by specific gut microbes are not yet fully characterized, it is anticipated to follow the general pattern of other fucosylated HMOs. The ability of specific Bifidobacterium strains to utilize fucosylated HMOs suggests that this compound likely contributes to shaping the infant gut microbiome composition and its metabolic output. This, in turn, influences host physiology and development. The intricate enzymatic machinery required by bacteria to break down the complex structure of this compound is a key area of ongoing research to fully understand its role in this metabolic dialogue.
Due to the limited specific research on this compound, a data table with detailed findings cannot be provided at this time.
Analytical Methodologies for Quantification and Profiling in Academic Research
Sample Preparation and Derivatization for Oligosaccharide Analysis
Effective sample preparation is a critical first step to isolate HMOs from complex biological matrices like human milk, urine, or feces and to enhance their detectability. nih.gov A typical workflow begins with the removal of interfering macromolecules such as lipids and proteins. This is often achieved through centrifugation and precipitation with organic solvents like ethanol (B145695) or a chloroform/methanol (B129727) mixture. nih.gov
Following initial extraction, solid-phase extraction (SPE) is commonly employed for further purification and desalting. Porous graphitized carbon (PGC) and C8 reverse-phase columns are frequently used. nih.gov PGC is particularly effective for desalting and purifying the extracted HMOs. nih.gov To prevent the splitting of peaks due to anomericity during chromatographic analysis, HMOs are often reduced to their alditol forms using a reducing agent like sodium borohydride. nih.gov
Given that native oligosaccharides lack a UV chromophore or fluorophore, chemical derivatization at the reducing end is a common strategy to improve detection sensitivity in chromatographic methods. frontiersin.orgresearchgate.netnih.gov This process involves covalently attaching a label that allows for UV or fluorescence detection, significantly lowering the limits of detection. researchgate.netresearchgate.net Although derivatization can improve the mass spectrometric response, it is primarily used to enhance chromatographic performance and detection sensitivity. researchgate.net
Several reagents are used for this purpose, with the selection depending on the specific analytical technique and desired properties of the derivative. researchgate.net The process of reductive amination is a widely used chemical derivatization technique for analyzing carbohydrates. nih.gov
Common Derivatization Reagents for Oligosaccharide Analysis
| Reagent | Detection Method | Key Advantages |
|---|---|---|
| 2-Aminobenzamide (2-AB) | Fluorescence | Provides consistent deprotonated molecular ions and informative tandem MS fragmentation spectra. frontiersin.org |
| 2-Aminobenzoic acid (2-AA) | Fluorescence | Shows enhanced sensitivity with minimal structural selectivity, suitable for a wide range of HMOs. frontiersin.org |
| Phenylhydrazine | UV, Mass Spectrometry | Simple procedure that increases sensitivity for both MS and UV detection during HPLC separation. nih.gov |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | UV, Mass Spectrometry | A strong chromophore that allows for analysis by ESI and MALDI MS. researchgate.net |
After derivatization, excess reagents that can interfere with the analysis must be removed. nih.gov Hydrophilic interaction liquid chromatography (HILIC) based SPE is a suitable strategy for this purification step, as glycans are retained while less hydrophilic excess labels are washed away. nih.gov
Advanced Chromatographic Techniques for Separation
Chromatography is essential for reducing the complexity of HMO mixtures before detection, especially given the prevalence of isomers. rsc.org Various chromatographic methods are employed based on different separation principles to resolve these complex carbohydrates. rsc.org
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation of HMOs. nih.gov UPLC, with its smaller particle-sized columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov
Two main types of liquid chromatography are widely used for HMO analysis:
Porous Graphitized Carbon (PGC) Chromatography : PGC columns provide excellent separation of structurally similar oligosaccharides, including isomers. nih.govnih.gov The separation is based on a complex mechanism involving polar retention and shape selectivity. A method using a PGC microchip column with a binary gradient of water and acetonitrile, both containing formic acid, has been successfully used for nano-LC-MS analysis of HMOs. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is well-suited for separating polar compounds like oligosaccharides. frontiersin.org In HILIC, analytes are separated based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. eurofinsus.com This technique is often coupled with fluorescence detection for quantifying labeled oligosaccharides. researchgate.net For instance, a validated HILIC-HPLC method with refractive index detection has been developed for quantifying 2'-fucosyllactose (B36931) and 3-fucosyllactose (B594375) in various food matrices. nih.gov
The combination of these advanced chromatographic techniques with sensitive detectors allows for the resolution and quantification of numerous HMOs in a single run. chromatographyonline.comacs.org
Example of UPLC-MS Conditions for HMO Analysis
| Parameter | Condition |
|---|---|
| Column | Porous Graphitized Carbon (PGC) microchip (43mm x 0.075mm, 5µm) nih.gov |
| Mobile Phase A | 3% Acetonitrile in 0.1% Formic Acid solution nih.gov |
| Mobile Phase B | 90% Acetonitrile in 0.1% Formic Acid solution nih.gov |
| Flow Rate | 0.4 µL/min (nanopump), 4 µL/min (capillary pump) nih.gov |
| Detection | Time-of-Flight Mass Spectrometry (TOF-MS) nih.gov |
Supercritical Fluid Chromatography (SFC) is an advanced technique particularly useful for the separation of thermally labile substances and isomeric compounds. omicsonline.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. omicsonline.orgnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. omicsonline.org
The primary advantage of SFC in glycomics is its exceptional ability to resolve isomers, including chiral compounds and structural isomers, which are often difficult to separate using conventional LC methods. omicsonline.orgnih.govresearchgate.net By using polysaccharide-based chiral stationary phases, SFC can achieve baseline separation of multiple stereoisomers in a single analysis. nih.govchromatographyonline.com The technique's resolving power can be further enhanced by serially coupling columns. nih.gov While its application was initially limited for highly polar compounds, the use of organic modifiers like methanol has significantly broadened its scope. omicsonline.org SFC coupled with mass spectrometry provides a powerful tool for the rapid separation and analysis of complex glycan mixtures. nih.gov
Mass Spectrometry (MS) Applications in Glycomics
Mass spectrometry (MS) is an indispensable tool in glycomics due to its high sensitivity and ability to provide detailed structural information. nih.gov It has been extensively used for the compositional profiling and characterization of oligosaccharides in various biological samples. frontiersin.org
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful strategy for the comprehensive analysis of HMOs. nih.gov LC separates the complex mixture of oligosaccharides, while the mass spectrometer provides accurate mass measurements for identification and fragmentation data for structural elucidation. nih.govresearchgate.net Permethylation of HMOs prior to analysis is a common technique that improves their ionization efficiency and provides more informative fragmentation spectra for distinguishing isomers. nih.gov
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, often with an accuracy of less than 5 parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of the elemental composition of an unknown compound from its exact mass. fiveable.methermofisher.com HRMS is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and can help differentiate isomers that may not be separable by chromatography alone. fiveable.menih.gov Mass analyzers like Time-of-Flight (TOF) and Orbitrap are commonly used to achieve high resolution. nih.gov
Quantitative mass spectrometry is essential for determining the abundance of specific HMOs, like Lacto-N-neofucopentaose, in complex biological samples. nih.gov An LC-MS method was developed to resolve and quantify 11 major neutral HMOs simultaneously by monitoring the mass-to-charge (m/z) ratios of their deprotonated negative ions. nih.gov This method demonstrated high linearity, precision, and accuracy, enabling the measurement of differences in HMO patterns between individuals. nih.gov
For targeted quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only ions of a specific m/z are monitored, increasing sensitivity and specificity. nih.gov This approach allows for the accurate quantification of isomers with identical molecular weights, such as Lacto-N-tetraose and Lacto-N-neotetraose, provided they are chromatographically separated. nih.gov The development of comprehensive HMO libraries containing retention times and mass spectral data is crucial for the high-throughput and accurate quantification of these oligosaccharides in large-scale studies. escholarship.orgucdavis.edu
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | LNnFP |
| 2'-fucosyllactose | 2'-FL |
| 3-fucosyllactose | 3-FL |
| Lacto-N-tetraose | LNT |
| Lacto-N-neotetraose | LNnT |
| 2-Aminobenzamide | 2-AB |
| 2-Aminobenzoic acid | 2-AA |
| 1-phenyl-3-methyl-5-pyrazolone | PMP |
| Acetonitrile | ACN |
| Formic acid | - |
| Sodium borohydride | - |
| Chloroform | - |
| Methanol | - |
| Ethanol | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is widely used for the quantification of HMOs. mdpi.comnih.gov
One-dimensional proton NMR (¹H-NMR) is a primary tool for both structural elucidation and quantification. nih.gov The quantification of this compound and other HMOs is often achieved by integrating the signals of specific, well-resolved protons, such as the anomeric protons or the methyl protons of the fucose residue. The concentration is then determined by comparing these integrals to the integral of a known amount of an internal standard. elicityl-oligotech.com This method allows for the determination of the purity and concentration of specific oligosaccharides in a sample. elicityl-oligotech.comelicityl-oligotech.com
For instance, specific structural reporter groups, which are unique proton signals corresponding to certain structural motifs within the oligosaccharide, can be used for identification and quantification. The chemical shifts of these reporter groups are sensitive to the monosaccharide composition and the linkages between them. mdpi.comresearchgate.net
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the complex proton and carbon spectra of HMOs. nih.govnih.gov While primarily used for structural confirmation, these techniques are crucial for identifying the specific isomer of this compound present and ensuring that the signals used for quantification in ¹H-NMR are free from overlap with signals from other compounds. mdpi.comrsc.org For example, ¹H-¹⁵N HSQC experiments can be utilized to distinguish between isomers by focusing on the amide functionality of N-acetylglucosamine (GlcNAc) units. mdpi.comnih.gov
Table 1: Key ¹H-NMR Reporter Groups for Fucosylated HMOs
| Reporter Group | Typical Chemical Shift (ppm) | Structural Information |
| Fucose H-1 (anomeric) | ~5.0-5.4 | Presence of fucose |
| Fucose CH₃ (H-6) | ~1.1-1.3 | Presence of fucose |
| N-Acetyl (GlcNAc) CH₃ | ~2.0-2.1 | Presence of N-acetylglucosamine |
Note: Exact chemical shifts can vary based on the specific structure of the isomer and experimental conditions.
Capillary Electrophoresis with Fluorescence Detection
Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection is a highly sensitive and high-resolution analytical method for the profiling of complex oligosaccharide mixtures, including those containing this compound. nih.govfrieslandcampinainstitute.comresearchgate.net This technique is particularly well-suited for separating isomeric HMOs. frieslandcampinainstitute.com
The methodology involves the derivatization of the reducing end of the oligosaccharides with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS). sciex.jp This labeling imparts a negative charge to the neutral oligosaccharides, enabling their separation by electrophoresis, and allows for highly sensitive detection by LIF. sciex.jpnih.gov The separation is based on the charge-to-mass ratio of the labeled glycans, which is influenced by their size, shape, and the number of charged tags. nih.gov
CE-LIF can generate a detailed profile or "fingerprint" of the HMOs present in a sample. researchgate.net Different isomers of this compound can be resolved due to subtle differences in their hydrodynamic radius, leading to distinct migration times in the electropherogram. frieslandcampinainstitute.com The high resolving power of CE allows for the separation of closely related structures, which might be difficult to distinguish using other methods. frieslandcampinainstitute.comsciex.jp
Researchers can identify and relatively quantify individual oligosaccharides, including this compound, by comparing their migration times to those of known standards. researchgate.netglyxera.com While primarily a profiling technique, semi-quantitative information can be obtained by analyzing the peak areas in the electropherogram. researchgate.net The combination of CE-LIF with mass spectrometry (CE-LIF-MS) provides an even more powerful tool, offering structural confirmation of the separated peaks. nih.govfrieslandcampinainstitute.com
Table 2: Comparison of Analytical Methodologies for this compound Analysis
| Feature | NMR Spectroscopy | Capillary Electrophoresis with Fluorescence Detection (CE-LIF) |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates charged molecules in a capillary based on their electrophoretic mobility. |
| Primary Use | Structural elucidation and absolute quantification. mdpi.comnih.govelicityl-oligotech.com | High-resolution profiling and separation of isomers. frieslandcampinainstitute.comresearchgate.net |
| Sample Preparation | Dissolution in a deuterated solvent, addition of internal standard. | Derivatization with a fluorescent label (e.g., APTS). sciex.jp |
| Sensitivity | Relatively lower. | Very high, down to attomole or zeptomole levels. nih.gov |
| Data Output | Spectrum with chemical shifts and signal integrals. | Electropherogram with migration times and peak areas. |
| Strengths | Non-destructive, provides detailed structural information, absolute quantification. nih.gov | Excellent resolving power for isomers, high sensitivity, small sample requirement. frieslandcampinainstitute.com |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures. rsc.orgrsc.org | Requires derivatization, primarily for profiling and relative quantification. |
Factors Influencing the Occurrence and Variability of Lacto N Neofucopentaose in Biological Systems Non Clinical Context
Genetic Determinants of Production (e.g., Maternal Fucosyltransferase Genes, FUT2 and FUT3 Polymorphisms)
The production of fucosylated HMOs is fundamentally controlled by maternal genetics, specifically the activity of fucosyltransferase enzymes encoded by the FUT2 (secretor) and FUT3 (Lewis) genes. nih.govfrontiersin.org These enzymes are responsible for adding fucose sugar units to precursor oligosaccharide chains. mdpi.com Genetic variations, or polymorphisms, in these genes result in different enzyme activities, leading to distinct HMO profiles among individuals. nih.govnih.gov
The FUT2 gene encodes an α-1,2-fucosyltransferase. mdpi.com Individuals with at least one functional copy of the FUT2 gene are known as "secretors" and can produce HMOs with an α-1,2-linked fucose, such as 2'-fucosyllactose (B36931) (2'FL) and Lacto-N-fucopentaose I (LNFP-I). nih.govnih.gov Mothers with non-functional FUT2 genes ("non-secretors") are unable to synthesize these specific HMOs. nih.gov
The FUT3 gene encodes an α-1,3/4-fucosyltransferase, which adds fucose in an α-1,4 or α-1,3 linkage. frontiersin.orgmdpi.com The activity of this enzyme is responsible for the synthesis of HMOs like Lacto-N-fucopentaose II (LNFP-II). nih.govnih.gov The presence of LNFP-V, another isomer, is also dependent on FUT3 activity. diva-portal.org The interplay between the FUT2 and FUT3 genes leads to four distinct milk groups based on the presence or absence of their corresponding fucosylated HMOs. diva-portal.org
For instance, the presence of LNFP-I is highly correlated with a functional FUT2 gene, while the presence of LNFP-II is correlated with a functional FUT3 gene. nih.gov Therefore, a mother's secretor and Lewis status, determined by polymorphisms in the FUT2 and FUT3 genes respectively, are primary determinants of the specific types of fucosylated pentasaccharides, including isomers of Lacto-N-neofucopentaose, present in her milk. nih.govnih.govresearchgate.net
Table 1: Influence of FUT2 and FUT3 Gene Activity on Fucosylated Oligosaccharide Production
| Maternal Genotype | FUT2 Activity | FUT3 Activity | Key Fucosylated HMOs Produced |
| Secretor, Lewis-positive | Active | Active | Contains α-1,2 and α-1,3/4 fucosylated HMOs (e.g., 2'FL, LNFP-I, LNFP-II) |
| Secretor, Lewis-negative | Active | Inactive | Contains α-1,2 fucosylated HMOs; lacks α-1,4 fucosylated HMOs (e.g., LNFP-II) |
| Non-secretor, Lewis-positive | Inactive | Active | Lacks α-1,2 fucosylated HMOs (e.g., 2'FL, LNFP-I); contains α-1,3/4 fucosylated HMOs |
| Non-secretor, Lewis-negative | Inactive | Inactive | Lacks both α-1,2 and α-1,3/4 fucosylated HMOs |
Influence of Lactation Stage and Physiological State
The composition of human milk is highly dynamic and changes significantly over the course of lactation to meet the evolving needs of the infant. nih.govresearchgate.net This includes the concentration and composition of HMOs. Lactation is typically divided into three main stages: colostrum (first few days postpartum), transitional milk (approximately days 4-14), and mature milk (from around day 15 onwards). nih.govnih.gov
Generally, the total concentration of HMOs is highest in colostrum and decreases as lactation progresses into the mature milk stage. nih.gov The concentrations of most individual HMOs follow this trend, being higher in the early stages of lactation and declining over time. diva-portal.org For example, the concentration of 2'FL, a major fucosylated HMO, tends to decrease throughout lactation. nih.gov This decline is thought to be related to the changing hormonal milieu, particularly the drop in progesterone (B1679170) and the establishment of prolactin and oxytocin (B344502) regulation following birth. nih.govnih.gov
However, not all HMOs decrease in concentration. The levels of 3-fucosyllactose (B594375) (3-FL), for instance, have been observed to increase as lactation progresses. diva-portal.orgnih.gov The trajectory for specific isomers like LNFP-II shows a peak concentration around day 13 before declining. diva-portal.org This suggests a complex regulatory system where the activity of different fucosyltransferases, like FUT2 and FUT3, may vary over the lactation period, leading to shifts in the relative abundance of different fucosylated structures. diva-portal.org
Table 2: General Trends of HMO Concentrations During Lactation
| Lactation Stage | Time Postpartum | Total HMO Concentration | Trend for Most Fucosylated HMOs (e.g., 2'FL, LNFP-I) |
| Colostrum | Days 1-3 | Highest (9-22 g/L) | Highest concentration |
| Transitional Milk | Days 4-14 | High (8-19 g/L) | Decreasing |
| Mature Milk | >15 days | Lower (4-15 g/L, declines further over months) | Continues to decrease |
Note: Concentrations are averages compiled from multiple studies and can vary significantly between individuals. nih.gov
Comparative Analysis in Different Mammalian Milk Oligosaccharide Profiles
While oligosaccharides are present in the milk of many mammals, their concentration, complexity, and specific structures vary widely across species. Human milk is distinguished by having a significantly higher concentration and diversity of oligosaccharides compared to the milk of most other mammals, including common dairy animals. uliege.benih.gov
While the milk of other primates resembles human milk in the types of oligosaccharides present, the amounts are markedly lower. nih.gov Interestingly, the milk of some non-primate species, such as bears, has been found to contain a wide range of complex, fucosylated oligosaccharides. nih.gov However, human milk remains unique in its high abundance of diverse fucosylated structures like the various isomers of this compound. uliege.benih.gov This significant difference in milk oligosaccharide profiles across species highlights their evolutionary adaptation to the specific physiological needs of their respective offspring.
Table 3: Comparative Overview of Milk Oligosaccharide (MO) Profiles in Different Mammals
| Species | Total MO Concentration | Predominant MO Type | Diversity and Complexity |
| Human | High (5-15 g/L in mature milk) | Fucosylated | Very High (>160 structures) jrasb.com |
| Cow (Bovine) | Very Low | Sialylated | Low (~14 structures identified in one study) researchgate.net |
| Goat | Low | Sialylated | Moderate (~23 structures identified in one study) researchgate.net |
| Sheep | Low | Sialylated | Low to Moderate |
| Mare (Horse) | Low | Sialylated | Low |
| Camel | Low | Sialylated | Low |
Future Directions and Emerging Research Avenues for Lacto N Neofucopentaose
Development of Novel and Highly Efficient Biosynthetic Pathways
The complex structure of Lacto-N-neofucopentaose presents challenges for chemical synthesis, making biosynthetic routes a more viable option for large-scale production. Research is centered on metabolic engineering of microorganisms, primarily Escherichia coli, to create efficient cell factories.
One successful strategy involves the rational design of metabolic pathways in E. coli BL21(DE3). This approach has led to the production of Lacto-N-fucopentaose I (LNFP I) with reported titers of 2.11 g/L in fed-batch cultivation. nih.gov Further optimization of this strain, including screening for highly specific glycosyltransferases and eliminating pathways that lead to byproducts, has significantly increased yields to 35.1 g/L. bohrium.com A key challenge in producing LNFP I is the concurrent formation of 2'-fucosyllactose (B36931) (2'-FL), as the α1,2-fucosyltransferases involved can act on both lactose (B1674315) and the precursor, lacto-N-tetraose (LNT). nih.gov Protein engineering of these enzymes, guided by computational modeling, has been employed to design variants with improved substrate selectivity, thereby minimizing 2'-FL production. nih.gov
Similarly, microbial production of Lacto-N-fucopentaose V (LNFP V) has been achieved in E. coli. This process involves introducing the GDP-fucose pathway and a specific α1,3/4-fucosyltransferase from Bacteroides fragilis. nih.gov Through fed-batch cultivation, this engineered strain produced 25.68 g/L of LNFP V. nih.gov These advancements highlight a trend towards creating specialized microbial platforms for the targeted synthesis of complex and branched HMOs. nih.gov
| Strain | Target Product | Key Engineering Strategy | Titer Achieved |
| E. coli BL21(DE3) | Lacto-N-fucopentaose I | Metabolic pathway rational design | 2.11 g/L nih.gov |
| Engineered E. coli | Lacto-N-fucopentaose I | Screening specific glycosyltransferase; elimination of residual precursors | 35.1 g/L bohrium.com |
| Engineered E. coli | Lacto-N-fucopentaose V | Introduction of GDP-fucose pathway and a regio-specific α1,3/4-fucosyltransferase | 25.68 g/L nih.gov |
| Engineered E. coli | Lacto-N-fucopentaose I | Protein engineering of α1,2-fucosyltransferase to reduce 2'-FL byproduct | 12.2 g/L nih.gov |
Advancements in Analytical Tools for Comprehensive Glycoprofiling
The structural complexity and isomeric diversity of HMOs, including the various forms of this compound, demand sophisticated analytical techniques for accurate characterization and quantification. researchgate.netnih.gov Current methods often rely on liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netnih.gov
A noteworthy approach involves the use of nano-liquid chromatography on a porous graphitized carbon (PGC) column combined with time-of-flight mass spectrometry (nano-LC chip-TOF MS), which allows for the separation of over 200 different HMO structures. nih.gov Another powerful technique is high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which is particularly effective at resolving isomers, though it often requires prior separation of neutral and acidic glycans. nih.gov Hydrophilic interaction chromatography (HILIC) is also used and provides good isomer separation but necessitates labeling the oligosaccharides. nih.gov
Emerging technologies aim to improve the speed and resolution of HMO analysis. Trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOF-MS) is a promising tool for the rapid characterization of isomeric compounds. nih.gov This gas-phase separation technique can distinguish between different isomers of Lacto-N-fucopentaose (e.g., LNFP I, LNFP II, LNFP V) based on their collisional cross-section, providing an additional layer of identification alongside mass-to-charge ratio. nih.gov The development of such high-throughput methods is crucial for creating comprehensive profiles of HMOs in various biological samples. researchgate.netsemanticscholar.org
| Analytical Technique | Principle | Advantages for LNnFP Analysis |
| nano-LC chip-TOF MS | Liquid chromatography separation on porous graphitized carbon coupled with mass spectrometry. nih.gov | High-resolution separation of a large number of HMO structures, including isomers. researchgate.netnih.gov |
| HPAEC-PAD | High-pH anion-exchange chromatography with pulsed amperometric detection. nih.gov | Excellent capability to resolve isomers. nih.gov |
| HILIC | Hydrophilic interaction liquid chromatography, often with fluorescence detection. nih.gov | Provides good separation of isomers, though requires derivatization. nih.gov |
| TIMS-TOF-MS | Trapped ion mobility spectrometry coupled with time-of-flight mass spectrometry. nih.gov | Enables rapid, gas-phase separation of isomers, enhancing identification. nih.gov |
| MALDI-TOF-MS | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. researchgate.netnih.gov | Allows for fast profiling of complex mixtures. researchgate.net |
Elucidation of Broader Mechanistic Roles and Interactions (non-clinical)
Beyond their role as prebiotics, fucosylated oligosaccharides like this compound are being investigated for a range of other biological activities. These non-clinical studies explore their potential as immunomodulators and anti-adhesive antimicrobials. mdpi.com
Lacto-N-fucopentaose I (LNFP I) has demonstrated the ability to regulate intestinal microbiota, which can in turn affect immune system development. medchemexpress.com It has been shown to reduce the abundance of certain bacteria like Stenotrophomonas and increase others such as Micromonospora and Bifidobacterium. medchemexpress.com In studies using peripheral blood mononuclear cells, LNFP I, along with 2'-FL, was found to decrease cell proliferation and the production of pro-inflammatory cytokines like IFN-γ and IL-12, while increasing the anti-inflammatory cytokine IL-10. nih.gov
Lacto-N-fucopentaose III (LNFP III) has also been identified as an immune modulator. medchemexpress.com It has been shown to induce alternative activation of antigen-presenting cells, a process that requires clathrin-mediated endocytosis. nih.gov This glycan can induce the production of nitric oxide in inflammatory monocytes and increase the expression of genes associated with anti-inflammatory and tissue-remodeling functions, such as arginase I. medchemexpress.com Furthermore, LNFP III has been observed to interfere with the binding of HIV to dendritic cells. mdpi.com These findings suggest that specific fucosylated oligosaccharides can interact with and modulate key components of the immune system.
Applications in Glycan Array Studies and Ligand Binding Research
Glycan arrays are powerful tools for studying the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govescholarship.org this compound and its isomers can be included in these arrays to probe the fine specificity of GBP binding.
In one study, a glycan microarray analysis involving 13 different synthetic oligosaccharides was used to identify the specific epitope recognized by a novel antibody, R-17F. The analysis revealed that R-17F selectively binds to Lacto-N-fucopentaose I. nih.gov This level of specificity is crucial for understanding how proteins recognize and differentiate between closely related glycan structures. nih.gov
To facilitate such research, variants of this compound are synthesized with linkers that allow them to be conjugated to other molecules or surfaces. For example, Lacto-N-fucopentaose V has been linked to biotin, maleimide, or carrier proteins like Keyhole Limpet Hemocyanin (KLH). elicityl-oligotech.comelicityl-oligotech.com These functionalized glycans can be used to create custom arrays, affinity columns, or probes for various ligand-binding assays, enabling a deeper investigation into the biological recognition events mediated by specific oligosaccharide structures.
Q & A
Q. What structural characteristics define Lacto-N-neofucopentaose I (LNnFP I), and how do they influence its biological role in human milk oligosaccharides (HMOs)?
LNnFP I is a linear pentasaccharide with the structure Fucα1–2Galβ1–4GlcNAcβ1–3Galβ1–4Glc , characterized by a terminal α1–2-linked fucose residue. This fucosylation pattern is critical for its role as a decoy receptor for pathogens, inhibiting their adhesion to intestinal epithelial cells. Structural analysis via NMR and mass spectrometry (MS) confirms its branching and glycosidic linkages, which are essential for mimicking host cell surface glycans .
Q. What are the standard methodologies for isolating LNnFP I from natural sources or synthetic mixtures?
Isolation typically involves affinity chromatography using blood group H antigen-specific lectins or antibodies. For synthetic mixtures, high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or ion-exchange chromatography is employed to separate LNnFP I from structurally similar oligosaccharides. Purity is validated using tandem MS and nuclear Overhauser effect spectroscopy (NOESY) .
Q. How is LNnFP I distinguished from other fucosylated HMOs, such as Lacto-N-fucopentaose I (LNFP I)?
LNnFP I differs from LNFP I in the position of the GlcNAc residue: LNnFP I has a β1–4 linkage between Gal and GlcNAc, whereas LNFP I features a β1–3 linkage . This distinction is confirmed via enzymatic digestion (e.g., using endo-β-galactosidases) and comparative MS/MS fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in the regioselective synthesis of LNnFP I, and how can they be addressed using modern glycosylation strategies?
The primary challenge lies in achieving stereochemical control during fucosylation and galactosylation steps. A "super-armed" galactose donor with acetyl or benzoyl protection at the C-2 position enhances reactivity, enabling high-yield β1–4 glycosylation. One-pot sequential glycosylation, leveraging differences in donor/acceptor reactivity, simplifies tetrasaccharide core formation, reducing purification steps .
Q. How can researchers validate the biological activity of LNnFP I in vitro, and what are common pitfalls in interpreting binding assays?
Activity is validated using:
- Surface plasmon resonance (SPR) to measure binding affinity to bacterial adhesins (e.g., Helicobacter pylori BabA).
- Cell-based assays with fluorescently labeled LNnFP I to track competitive inhibition of pathogen adhesion. Common pitfalls include:
- Contamination with endotoxins, which skew immune response data.
- Incomplete removal of synthetic byproducts, leading to false-negative results in inhibition assays. Rigorous purity checks (HPLC-MS) and negative controls are essential .
Q. What experimental approaches resolve contradictions in reported bioactivity data for LNnFP I across studies?
Discrepancies often arise from variations in:
- Oligosaccharide purity (e.g., trace LNFP I contamination in LNnFP I samples).
- Assay conditions (pH, temperature, and ionic strength). Standardization using reference materials (e.g., enzymatically synthesized LNnFP I) and adherence to NIH reporting guidelines for preclinical studies improve reproducibility .
Q. How does the one-pot glycosylation strategy improve the synthesis of LNnFP I compared to traditional sequential methods?
The one-pot approach combines thioglycoside donors with differential reactivity (armed-disarmed concept), enabling sequential coupling without intermediate purification. For LNnFP I, this method reduces synthesis time by 40% and improves overall yield (72% vs. 58% in sequential methods) by minimizing side reactions. Critical steps include optimizing donor/acceptor ratios and reaction temperature .
Q. What advanced analytical techniques are recommended for confirming LNnFP I’s structural integrity post-synthesis?
- High-resolution MS (HRMS) with collision-induced dissociation (CID) to verify molecular weight and fragmentation patterns.
- 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, confirming linkage positions.
- X-ray crystallography (if crystalline) or molecular dynamics simulations to validate 3D conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
